molecular formula C16H17FO4 B5716081 2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5716081
M. Wt: 292.30 g/mol
InChI Key: YKDDQDKFKVECJV-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring with tert-butyl and fluorophenyl substituents, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable dioxane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of tert-butyl and fluorophenyl groups within a dioxane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDDQDKFKVECJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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